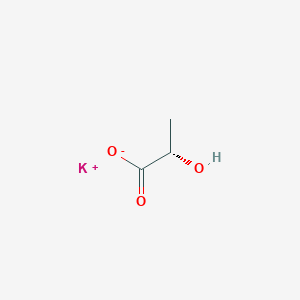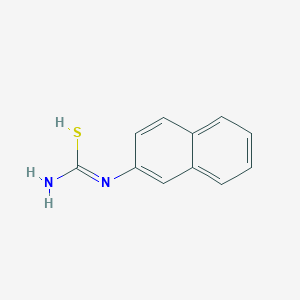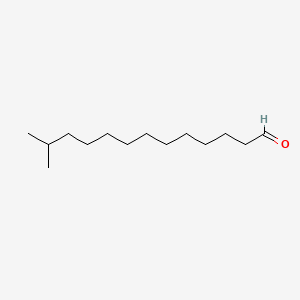
Potassium bis(oxalato)oxotitanate(IV) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium bis(oxalato)oxotitanate(IV) dihydrate is a complex inorganic compound with the chemical formula K₂Ti(C₂O₄)₂·2H₂O. It is known for its use as a mordant in dyeing and as an analytical reagent. The compound consists of potassium ions, titanium in the +4 oxidation state, and oxalate ligands.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl₄) with potassium oxalate (K₂C₂O₄) in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar chemical synthesis route but with optimized conditions to increase yield and purity. The process involves large-scale reactors and precise control of reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the titanium center is reduced to a lower oxidation state.
Substitution Reactions: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂).
Substitution Reagents: Various ligands can be used to replace oxalate, such as chloride (Cl⁻) and ammonia (NH₃).
Major Products Formed:
Oxidation Products: Higher oxidation state titanium compounds.
Reduction Products: Lower oxidation state titanium compounds.
Substitution Products: Titanium complexes with different ligands.
Scientific Research Applications
Potassium bis(oxalato)oxotitanate(IV) dihydrate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: The compound has been studied for its potential biological activity, including its use in bioimaging and drug delivery systems.
Medicine: Research is ongoing to explore its use in medical imaging and as a contrast agent in MRI scans.
Industry: It is used as a mordant in dyeing processes to improve the fastness of dyes on fabrics.
Mechanism of Action
The mechanism by which potassium bis(oxalato)oxotitanate(IV) dihydrate exerts its effects depends on its specific application. For example, in dyeing, it acts as a mordant by forming a complex with the dye molecules, which helps to fix the dye onto the fabric. In catalysis, it may facilitate reactions by providing a suitable environment for the reactants to interact.
Molecular Targets and Pathways Involved:
Dyeing: The oxalate ligands interact with the dye molecules, forming stable complexes.
Catalysis: The titanium center may act as a Lewis acid, activating substrates for further reactions.
Comparison with Similar Compounds
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃])
Potassium bis(oxalato)diaquochromate(III) (K₂[Cr(C₂O₄)₂(OH₂)₂])
Does this cover everything you were looking for?
Properties
IUPAC Name |
dipotassium;oxalate;oxotitanium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWHMHPXHWHWPX-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Ti+2].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2O9Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7824463.png)
![(1S,2R,18R,22S,25R,28R,40R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B7824464.png)
